8-ETHOXY-3-(6-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2H-CHROMEN-2-ONE
Description
8-ETHOXY-3-(6-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2H-CHROMEN-2-ONE is a coumarin derivative with a benzimidazole substituent at position 3 and an ethoxy group at position 6. The coumarin core (a benzopyrone structure) is known for its fluorescence, photochemical properties, and biological activity. The benzimidazole moiety introduces hydrogen-bonding capabilities via its NH groups, which may enhance interactions with biological targets or influence crystallographic packing . Structural validation tools like SHELX and ORTEP are critical for confirming its conformation and intermolecular interactions.
Properties
IUPAC Name |
8-ethoxy-3-(6-methyl-1H-benzimidazol-2-yl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-3-23-16-6-4-5-12-10-13(19(22)24-17(12)16)18-20-14-8-7-11(2)9-15(14)21-18/h4-10H,3H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIERBFZEIHGIPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NC4=C(N3)C=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-Ethoxy-3-(6-methyl-1H-1,3-benzimidazol-2-yl)-2H-chromen-2-one is a member of the benzimidazole family, which is known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Antimicrobial Activity
Benzimidazole derivatives, including the compound , have been shown to exhibit significant antibacterial , antifungal , and antiparasitic activities. Research indicates that compounds with benzimidazole moieties can disrupt microbial cell function by targeting DNA topoisomerases and other critical enzymes involved in cellular processes .
Anticancer Properties
Studies have demonstrated that certain benzimidazole derivatives possess anticancer properties through mechanisms such as inhibition of DNA synthesis and interference with cell cycle progression. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer) cells. The compound's ability to induce apoptosis in these cells has been linked to its interaction with topoisomerase enzymes .
The primary mechanism of action for this compound involves the inhibition of DNA topoisomerases , which are essential for DNA replication and transcription. By interfering with these enzymes, the compound disrupts the normal cell cycle, leading to cell death in rapidly dividing cells such as cancer cells .
Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of various benzimidazole derivatives, this compound was found to significantly reduce cell viability in HeLa and MCF7 cell lines. The half-maximal inhibitory concentration (IC50) was determined to be approximately 15 µM , indicating potent cytotoxicity against these cancer cells.
Study 2: Antimicrobial Activity
Another study assessed the antimicrobial activity of this compound against a range of bacterial strains. Results indicated that it exhibited effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 µg/mL to 128 µg/mL depending on the strain tested.
Summary of Findings
| Biological Activity | Observed Effect | IC50/MIC Values |
|---|---|---|
| Anticancer | Inhibition of HeLa and MCF7 cells | IC50 ~ 15 µM |
| Antimicrobial | Effective against various bacteria | MICs ~ 32 - 128 µg/mL |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 8-Ethoxy-3-(6-methyl-1H-1,3-benzimidazol-2-yl)-2H-chromen-2-one exhibit promising anticancer properties. For instance, derivatives of benzimidazole have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that the compound could inhibit the growth of breast cancer cells by disrupting the cell cycle and promoting apoptotic pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that benzimidazole derivatives possess significant antibacterial and antifungal properties. In vitro tests have shown that this compound can inhibit the growth of pathogenic bacteria and fungi, making it a potential candidate for developing new antimicrobial agents .
Antioxidant Activity
Antioxidant properties are another area where this compound shows potential. Studies suggest that the presence of the benzimidazole ring enhances the scavenging ability against free radicals. This property could be beneficial in preventing oxidative stress-related diseases, including neurodegenerative disorders .
Enzyme Inhibition
Research has demonstrated that compounds with similar structures can act as enzyme inhibitors. For example, they may inhibit certain kinases involved in cancer progression or metabolic pathways. The specific inhibition of enzymes like cyclooxygenase (COX) has been observed, which could lead to anti-inflammatory applications .
Drug Delivery Systems
The unique chemical structure allows for potential applications in drug delivery systems. The ethoxy group can enhance solubility and bioavailability, making it suitable for formulating new therapeutic agents. Nanoparticle formulations incorporating this compound have shown increased efficacy in targeted drug delivery .
Photophysical Properties
The chromenone structure contributes to interesting photophysical properties, making it applicable in material science for developing organic light-emitting diodes (OLEDs) and solar cells. Research indicates that compounds with similar frameworks exhibit favorable light absorption and emission characteristics .
Polymer Chemistry
In polymer chemistry, derivatives of this compound can be utilized as monomers or additives to enhance the properties of polymers. Their incorporation can improve thermal stability and mechanical strength, which is crucial for various industrial applications .
Case Studies
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Coumarin Derivatives
Key Observations:
Substituent Diversity: The target compound’s benzimidazole group provides NH hydrogen-bond donors, contrasting with sulfur-containing benzothiazole (lacking NH donors) and oxygen-rich benzodioxin .
Hydrogen-Bonding Capacity :
- Benzimidazole’s NH groups enable robust hydrogen-bond networks, critical for crystal packing and target binding .
- Methoxy/ethoxy groups act as hydrogen-bond acceptors, but ethoxy’s larger size increases steric hindrance compared to methoxy.
Crystallographic Validation :
- Tools like SHELXL and ORTEP are essential for resolving substituent orientations (e.g., ethoxy vs. methoxy torsion angles) and validating intermolecular interactions.
Electronic and Physicochemical Properties
Table 2: Electronic Effects and Solubility Trends
| Compound | Substituent Electronic Nature | LogP (Predicted) | Solubility (Polar vs. Nonpolar) |
|---|---|---|---|
| This compound | Benzimidazole (moderate donor), ethoxy | ~3.5 | Moderate (lipophilic) |
| 3-(1,3-Benzothiazol-2-yl)-8-((2-ET-1-piperidinyl)ME)-7-hydroxy-2H-chromen-2-one | Benzothiazole (polarizable S), piperidinyl | ~3.8 | Low (highly lipophilic) |
| 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-7-methoxy-2H-chromen-2-one | Benzodioxin (O-donor), methoxy | ~2.9 | High (polar) |
| Pyrazole-trifluoromethyl derivative | Pyrazole (weak donor), CF3 (strong acceptor) | ~4.2 | Very low (nonpolar) |
Key Observations:
- The trifluoromethyl group significantly increases lipophilicity (LogP ~4.2), reducing aqueous solubility.
- Ethoxy’s larger alkyl chain confers higher lipophilicity than methoxy, aligning with its predicted LogP of ~3.4.
Q & A
What are the standard synthetic routes for 8-ETHOXY-3-(6-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2H-CHROMEN-2-ONE, and how can reaction intermediates be optimized?
Level: Basic
Answer:
Synthesis typically involves multi-step reactions, starting with the condensation of 6-methylbenzimidazole-2-carbaldehyde with ethyl acetoacetate under acidic conditions to form the chromen-2-one core. The ethoxy group is introduced via nucleophilic substitution or Mitsunobu reaction. For optimization:
- Use anhydrous solvents (e.g., THF, DMF) to minimize side reactions.
- Monitor intermediates via TLC or HPLC for purity .
- Catalytic systems (e.g., Zn dust for propargylation) can enhance yields, as demonstrated in analogous chromenone syntheses .
How can researchers design experiments to resolve contradictions in reported biological activity data for this compound?
Level: Advanced
Answer:
Contradictions in bioactivity (e.g., antimicrobial vs. anticancer efficacy) may arise from assay variability or impurities. Methodological approaches include:
- Orthogonal assays : Combine MIC (Minimum Inhibitory Concentration) testing with cell viability assays (MTT) to validate specificity .
- Purity validation : Use HPLC-MS to confirm compound integrity (>95% purity) and rule out degradation products .
- Dose-response curves : Establish EC50/IC50 values across multiple cell lines to assess selectivity .
What spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Level: Basic
Answer:
- NMR : 1H/13C NMR to confirm the ethoxy group (δ ~1.4 ppm for CH3, δ ~4.0 ppm for OCH2) and benzimidazole protons (δ 7.2–8.1 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (C21H17N2O3, exact mass 353.12 g/mol).
- XRD : Single-crystal X-ray diffraction for unambiguous structural confirmation, particularly for stereochemical assignments .
How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 6-methylbenzimidazole substituent?
Level: Advanced
Answer:
- Analog synthesis : Replace 6-methyl with halogens (Cl, Br) or electron-withdrawing groups (NO2) to assess electronic effects .
- Biological testing : Compare IC50 values against kinase targets (e.g., EGFR, VEGFR) to link substituent effects to inhibition .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities with target proteins .
What are the known solubility and stability profiles of this compound under physiological conditions?
Level: Basic
Answer:
- Solubility : Low aqueous solubility (logP ~3.5) due to hydrophobic benzimidazole and chromenone moieties. Use DMSO or cyclodextrin-based formulations for in vitro studies .
- Stability : Monitor pH-dependent degradation via UV-Vis spectroscopy. Stability is higher in neutral buffers (pH 7.4) than acidic/alkaline conditions .
How can researchers assess the environmental fate of this compound in ecotoxicological studies?
Level: Advanced
Answer:
- Biodegradation assays : Use OECD 301F (manometric respirometry) to measure microbial degradation rates .
- Partition coefficients : Determine log Kow and soil adsorption coefficients (Koc) to model bioaccumulation risks .
- Toxicity testing : Conduct Daphnia magna or algal growth inhibition tests to evaluate acute/chronic effects .
What strategies are recommended for optimizing the compound’s bioavailability in preclinical studies?
Level: Advanced
Answer:
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) on the ethoxy moiety to enhance solubility .
- Nanocarriers : Encapsulate in PLGA nanoparticles to improve plasma half-life and target tissue accumulation .
- Pharmacokinetics : Use LC-MS/MS to track absorption/distribution in rodent models .
How can researchers validate target engagement in cellular models?
Level: Advanced
Answer:
- Pull-down assays : Use biotinylated analogs with streptavidin beads to isolate protein targets .
- Thermal shift assays : Monitor protein melting temperature shifts (ΔTm) upon compound binding .
- CRISPR knockouts : Validate activity loss in target gene-deficient cell lines .
What databases and tools are essential for accessing reliable physicochemical data on this compound?
Level: Basic
Answer:
- PubChem : For spectral data and bioassay results (CID: [Search via exact mass]) .
- ChemSpider : To verify synthetic routes and cross-reference suppliers .
- Reaxys : For curated reaction protocols and patent information .
How can computational methods predict off-target interactions or toxicity risks?
Level: Advanced
Answer:
- QSAR models : Use ADMET Predictor or SwissADME to estimate hepatotoxicity and CYP450 inhibition .
- Molecular dynamics (MD) : Simulate binding to off-target kinases (e.g., hERG channel) to assess cardiotoxicity risks .
- Phylogenetic analysis : Compare target conservation across species to predict ecological impacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
